3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable ketone or aldehyde under acidic or basic conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the benzodiazepine core with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazepine ring. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyimino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. It is believed to act on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The hydroxyimino group may also play a role in modulating the compound’s binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to the presence of the hydroxyimino group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural feature could potentially enhance its binding affinity and selectivity for specific receptor subtypes, leading to unique therapeutic effects.
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
(3E)-3-hydroxyimino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13N3O2/c1-19-13-10-6-5-9-12(13)14(11-7-3-2-4-8-11)17-15(18-21)16(19)20/h2-10,21H,1H3/b18-15+ |
InChI Key |
IWAZSWIKBKIQDB-OBGWFSINSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N/C(=N/O)/C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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